

# Technical Guide: Spectroscopic Data & Characterization of Methyl 3-tert-Butylbenzoate

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## Compound of Interest

Compound Name: Methyl 3-tert-Butylbenzoate

CAS No.: 27330-57-0

Cat. No.: B1317648

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CAS Number: 27330-57-0 Formula:  $C_{12}H_{16}O_2$  Molecular Weight: 192.25 g/mol IUPAC Name: Methyl 3-(1,1-dimethylethyl)benzoate

## Executive Summary & Applications

**Methyl 3-tert-butylbenzoate** is a critical intermediate in the synthesis of sterically hindered ligands, agrochemicals, and pharmaceutical active ingredients (APIs). Its meta-substitution pattern offers unique conformational properties compared to the more common para-isomer, influencing the binding affinity and metabolic stability of downstream derivatives.

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a robust synthesis protocol, ensuring reproducibility and high purity (>98%) for research applications.

## Synthesis & Sample Preparation

To ensure spectroscopic data accuracy, the compound must be synthesized or purified to remove common impurities such as unreacted 3-tert-butylbenzoic acid or mineral acids.

## Optimized Synthesis Protocol (Fisher Esterification)

Reaction Principle: Acid-catalyzed nucleophilic acyl substitution.

Reagents:

- 3-tert-Butylbenzoic acid (1.0 eq)[1]
- Methanol (Anhydrous, excess, solvent/reactant)
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , catalytic, 0.1 eq) or Thionyl Chloride ( $\text{SOCl}_2$ , 1.1 eq)

Workflow:

- Dissolution: Dissolve 10 mmol of 3-tert-butylbenzoic acid in 20 mL of anhydrous methanol.
- Activation: Add catalytic  $\text{H}_2\text{SO}_4$  dropwise (or  $\text{SOCl}_2$  at  $0^\circ\text{C}$  for in-situ HCl generation).
- Reflux: Heat the mixture to reflux ( $65^\circ\text{C}$ ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.
- Neutralization: Dissolve residue in  $\text{Et}_2\text{O}$  or DCM. Wash with sat.  $\text{NaHCO}_3$  (2x) to remove unreacted acid.
- Purification: Dry organic layer over  $\text{MgSO}_4$ , filter, and concentrate. Purify via vacuum distillation or flash chromatography (Silica, 5% EtOAc in Hexanes).

## Synthesis Process Diagram



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Figure 1: Step-by-step synthesis workflow for **Methyl 3-tert-Butylbenzoate**. [2]

## Spectroscopic Characterization

The following data represents the standard spectral fingerprint for **Methyl 3-tert-Butylbenzoate**.

## Nuclear Magnetic Resonance (NMR)

Solvent:  $\text{CDCl}_3$  (Chloroform-d) Internal Standard: TMS (0.00 ppm)

### $^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )

The spectrum is characterized by a distinct aromatic pattern consistent with meta-substitution and a sharp singlet for the tert-butyl group.

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.05	Singlet (t)	1H	Ar H-2	Most deshielded; flanked by Ester and t-Butyl.
7.88	Doublet (dt)	1H	Ar H-6	Ortho to Ester; deshielded by carbonyl anisotropy.
7.58	Doublet (dt)	1H	Ar H-4	Ortho to t-Butyl; shielded relative to H-6.
7.36	Triplet (t)	1H	Ar H-5	Meta position; standard aromatic resonance.
3.91	Singlet	3H	-COKCH <sub>3</sub>	Characteristic methyl ester singlet.
1.35	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>	Intense tert-butyl signal; diagnostic for alkyl group.

Note: Coupling constants (

) are typically ~7.8 Hz for ortho-coupling (H5-H6, H4-H5) and ~1.5 Hz for meta-coupling (H2-H4, H2-H6).

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

Shift (δ, ppm)	Type	Assignment
167.5	Cq	C=O (Ester Carbonyl)
151.2	Cq	Ar C-3 (Ipso to t-Butyl)
130.1	Cq	Ar C-1 (Ipso to Ester)
129.8	CH	Ar C-6
128.0	CH	Ar C-2
127.8	CH	Ar C-5
125.4	CH	Ar C-4
52.1	CH <sub>3</sub>	-OCH <sub>3</sub> (Methoxy)
34.8	Cq	-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary t-Butyl)
31.3	CH <sub>3</sub>	-C(CH <sub>3</sub> ) <sub>3</sub> (t-Butyl Methyls)

## Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR) or KBr pellet.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Notes
2960 - 2870	C-H Stretch (Aliphatic)	Medium	Diagnostic for t-Butyl methyl groups.
1725	C=O[3] Stretch (Ester)	Strong	Sharp, intense peak; key identifier.
1605, 1585	C=C Stretch (Aromatic)	Weak-Med	Ring breathing modes.
1275	C-O Stretch	Strong	C-O-C asymmetric stretch of the ester.
710, 760	C-H Bend (Out-of-plane)	Medium	Characteristic of meta-disubstituted benzene.

## Mass Spectrometry (EI-MS)

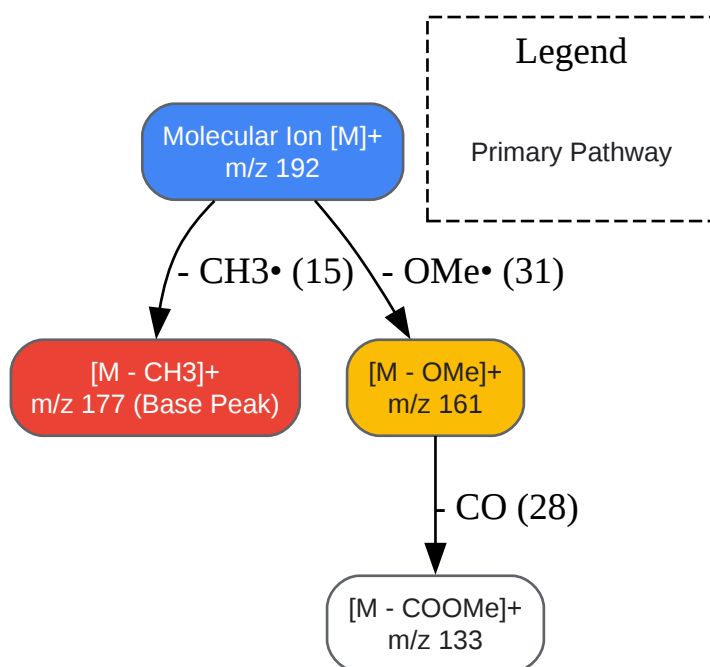
Ionization: Electron Impact (70 eV) Molecular Ion (M<sup>+</sup>): m/z 192

The fragmentation pattern is dominated by the stability of the tert-butyl group and the ester functionality.

Key Fragments:

- m/z 192 [M]<sup>+</sup>: Molecular ion (detectable, medium intensity).
- m/z 177 [M - CH<sub>3</sub>]<sup>+</sup>: Base Peak (100%). Loss of a methyl group from the tert-butyl moiety to form a stabilized quinoid-like cation. This is the "signature" of tert-butyl aromatics.
- m/z 161 [M - OCH<sub>3</sub>]<sup>+</sup>: Loss of methoxy group from the ester (acylium ion formation).
- m/z 133 [M - COOCH<sub>3</sub>]<sup>+</sup>: Loss of the entire ester group.

## Fragmentation Pathway Diagram



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Figure 2: Primary mass spectrometry fragmentation pathways for **Methyl 3-tert-Butylbenzoate**.

## Quality Control & Impurity Profile

When sourcing or synthesizing this compound, researchers must monitor for specific impurities that can interfere with biological assays or subsequent couplings.

- 3-tert-Butylbenzoic Acid: Result of incomplete esterification or hydrolysis.
  - Detection: Broad OH stretch (3000-2500 cm<sup>-1</sup>) in IR; shift of H-2 to ~8.15 ppm in NMR.
  - Removal: Wash with 1M NaOH or sat. NaHCO<sub>3</sub>.
- Methyl Benzoate: Result of de-alkylation (rare under mild conditions).
  - Detection: Loss of t-butyl singlet (1.35 ppm) in NMR.
- Regioisomers (Para/Ortho):

- Detection: Analysis of aromatic coupling constants. Para isomer shows two doublets (~8.0 and 7.5 ppm, AA'BB' system). Meta shows the complex singlet-doublet-triplet pattern described above.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13498511, **Methyl 3-tert-butylbenzoate**. Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. Mass Spectrum of Alkyl Benzoates. National Institute of Standards and Technology.

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## Sources

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Characterization of Methyl 3-tert-Butylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317648/docs#technical-guide-spectroscopic-data-characterization-of-methyl-3-tert-butylbenzoate>]

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